![molecular formula C21H15N3O3 B2516990 N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034577-42-7](/img/structure/B2516990.png)

N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromene with potential applications in pharmaceuticals and materials science. Chromene derivatives are known for their diverse biological activities and functional properties. The presence of the carboxamide group and the bipyridine moiety in the compound suggests potential for interaction with biological targets and possibly for forming cocrystals with other pharmaceutical agents .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. One approach is the multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin under solvent-free conditions, catalyzed by ceric ammonium nitrate (CAN) via Knoevenagel-Michael reaction . Another method involves the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base . These methods highlight the versatility in synthesizing chromene derivatives, which could be adapted for the synthesis of "this compound".

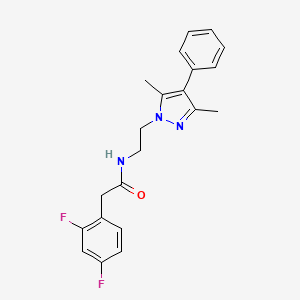

Molecular Structure Analysis

Chromene derivatives exhibit various molecular conformations, which can be influenced by substituents on the chromene ring. For instance, 4-oxo-N-phenyl-4H-chromene-2-carboxamide crystallizes in a specific space group with an anti-rotamer conformation about the C-N bond, and the amide O atom can be either trans- or cis-related to the O atom of the pyran ring . These structural details are crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Chromene derivatives can participate in a range of chemical reactions. The presence of the carboxamide group can lead to the formation of hydrogen bonds, as seen in the novel carboxamide-pyridine N-oxide synthon, which assembles isonicotinamide N-oxide in a triple helix architecture . This suggests that "this compound" could also form specific molecular architectures through hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their functional groups. For example, the solvatochromic properties of 4H-chromene-3-carboxamide derivatives were studied, showing changes in color with solvents of varying polarity . Additionally, the antibacterial and antioxidant activities of these compounds were investigated, with some derivatives showing promising results . These properties are indicative of the potential applications of "this compound" in pharmaceuticals and as functional materials.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 10 .

Mode of Action

It is likely that it interacts with its target protein to modulate its activity, leading to downstream effects on cellular processes .

Biochemical Pathways

Compounds that interact with mitogen-activated protein kinase 10 can potentially influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

Based on its potential interaction with mitogen-activated protein kinase 10, it could influence cellular processes such as cell growth, differentiation, and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-oxo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-20(17-12-15-4-1-2-6-18(15)27-21(17)26)24-13-16-5-3-9-23-19(16)14-7-10-22-11-8-14/h1-12H,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFHSKNHHOXEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)